BETA-DENDROTOXIN
Description
Properties
CAS No. |
126039-38-1 |
|---|---|
Molecular Formula |
C12H16N2 |
Synonyms |
BETA-DENDROTOXIN |
Origin of Product |
United States |
Origin, Isolation, and Primary Characterization
Initial Biochemical Identification and Classifications Beta-dendrotoxin is classified as a presynaptic neurotoxin.wikipedia.orgecronicon.netIt is a small protein, typically consisting of 57 to 60 amino acid residues.taylorandfrancis.comresearchgate.netresearchgate.netwikipedia.orgA key biochemical characteristic is the presence of three disulfide bridges that cross-link the peptide chain, contributing significantly to its structural conformation and stability.taylorandfrancis.comresearchgate.netresearchgate.netwikipedia.orgStructurally, dendrotoxins are homologous to Kunitz-type serine protease inhibitors, such as bovine pancreatic trypsin inhibitor (BPTI).taylorandfrancis.comresearchgate.netresearchgate.netwikipedia.orgDespite this structural similarity, dendrotoxins generally exhibit little to no anti-protease activity.taylorandfrancis.comresearchgate.netresearchgate.netwikipedia.orgThis functional divergence is thought to result from differences in key amino acid residues that affect the interactions necessary for protease inhibition.wikipedia.org
Dendrotoxins are basic proteins, possessing a net positive charge at neutral pH. wikipedia.org This positive charge is primarily located in specific regions of the protein due to concentrated lysine (B10760008) (Lys) and arginine (Arg) residues, particularly near the N-terminus, the C-terminus, and in a distorted beta-turn region. wikipedia.org These charged residues are considered important for the toxin's binding activity to potassium channels. wikipedia.orgacs.org
Early biochemical characterization also involved studying the interaction of dendrotoxins with neuronal membranes and identifying high-affinity binding sites. For example, studies using radiolabeled dendrotoxin derivatives helped characterize kinetically homogeneous, non-interacting high-affinity acceptors in synaptic membranes from rat brain. nih.govnih.gov These findings, combined with electrophysiological data, supported the interpretation that dendrotoxin binds to a membrane protein that is part of, or closely associated with, voltage-dependent potassium channels. nih.gov
Dendrotoxins are broadly classified based on their effects on different subtypes of voltage-gated potassium channels (Kv channels), particularly those of the Kv1 subfamily. researchgate.netwikipedia.org Specific dendrotoxins, such as alpha-dendrotoxin (B1179115) and dendrotoxin K, have shown varying selectivity for Kv1.1, Kv1.2, Kv1.3, and Kv1.6 channels. researchgate.netresearchgate.net this compound is also known to interact with potassium channels, including certain voltage-sensitive and calcium-activated types. latoxan.com
Table 1: General Biochemical Characteristics of Dendrotoxins
| Characteristic | Description |
| Molecular Size | ~7 kDa |
| Amino Acid Residues | 57-60 |
| Disulfide Bridges | 3 |
| Structural Homology | Kunitz-type serine protease inhibitors (e.g., BPTI) |
| Enzymatic Activity | Little to no anti-protease activity |
| Net Charge (at neutral pH) | Positive (Basic protein) |
| Primary Target | Voltage-gated potassium channels (Kv1 subfamily) |
Table 2: Examples of Dendrotoxins and Sources
| Dendrotoxin Variant | Source Species |
| Original Dendrotoxin | Dendroaspis angusticeps researchgate.net |
| Dendrotoxin I | Dendroaspis polylepis taylorandfrancis.commedchemexpress.com |
| Dendrotoxin K | Dendroaspis polylepis researchgate.netresearchgate.net |
| Alpha-Dendrotoxin | Dendroaspis angusticeps researchgate.netresearchgate.net |
| Delta-Dendrotoxin | Dendroaspis angusticeps researchgate.netacs.org |
| This compound | Dendroaspis species |
| Gamma-Dendrotoxin | Dendroaspis species |
Molecular Structure and Conformational Dynamics
Primary Amino Acid Sequence and Polymorphism Analysis
Dendrotoxins, including beta-dendrotoxin, are composed of a single peptide chain. wikipedia.orgbionity.com While the core structure and folding conformation are highly similar among dendrotoxin homologues, slight variations exist in their amino acid sequences. wikipedia.orgbionity.com These variations contribute to the different specificities of individual toxins for various potassium channel subtypes. wikipedia.org
Polymorphism in amino acid sequences can influence protein characteristics, as seen in other proteins like bovine beta-casein variants where single amino acid changes can impact peptide yield upon digestion. researchgate.net In the context of dendrotoxins, sequence variations, particularly in key functional regions, can affect binding affinity and specificity for their target potassium channels. wikipedia.orgresearchgate.net
Disulfide Bridge Topography and Structural Stability
A key feature of dendrotoxins is the presence of three disulfide bridges, which are crucial for their structural stability and proper folding. wikipedia.orgbionity.comcreative-proteomics.com These covalent bonds form between cysteine residues within the polypeptide chain, creating rigid connections that help maintain the protein's three-dimensional structure. wikipedia.orgbionity.comcreative-proteomics.com The positions of these cysteine residues are highly conserved among members of the dendrotoxin family. wikipedia.orgbionity.com In alpha-dendrotoxin (B1179115), for example, the disulfide bonds are located at Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53 (numbering according to alpha-dendrotoxin). wikipedia.orgbionity.com
Disulfide bridges play a critical role in stabilizing both secondary and tertiary protein structures. creative-proteomics.com Their presence in dendrotoxins contributes significantly to their rigid conformation, which is essential for their interaction with potassium channels. wikipedia.orgbionity.com
Three-Dimensional Solution Structure Determination
The three-dimensional structures of dendrotoxins and related Kunitz-type peptides have been determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. bionity.comduke.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution. duke.edu The solution structures of some dendrotoxins, such as dendrotoxin-K and dendrotoxin-I, have been determined using NMR spectral data. bionity.comnih.govrcsb.org This method provides information about the distances between atoms and dihedral angles, which are then used to calculate the protein's structure. duke.eduresearchgate.net For example, the solution structure of dendrotoxin K was determined based on nuclear Overhauser effect distance constraints and dihedral angle constraints derived from NMR data. rcsb.org
Structural Homology to Kunitz-Type Protease Inhibitors
Despite this structural homology and approximately 35% sequence identity between alpha-dendrotoxin and BPTI, dendrotoxins exhibit little or no protease inhibitory activity. wikipedia.orgresearchgate.netbionity.com This functional divergence is attributed to subtle differences in key amino acid residues, particularly in the region corresponding to the protease active site in Kunitz-type inhibitors. wikipedia.orgnih.govnih.gov Evolutionary history suggests that during the evolution of these molecules, there was a loss of protease inhibitory function and a gain in the ability to block ion channels. researchgate.net
Functional Residues and Domains Critical for Activity
The biological activity of this compound, specifically its ability to block voltage-gated potassium channels, is dependent on specific functional residues and domains within its structure. wikipedia.orgresearchgate.netacs.orgnih.gov Dendrotoxins are basic proteins with a net positive charge at neutral pH, largely due to concentrated lysine (B10760008) and arginine residues. wikipedia.org These positively charged residues are believed to play a critical role in binding to the anionic sites within the pore of potassium channels. wikipedia.org
Key functional regions implicated in dendrotoxin activity include the N-terminus, the β-turn region, and the C-terminus. wikipedia.org Specifically, a conserved lysine residue near the N-terminus (Lys5 in alpha-dendrotoxin) is considered crucial for the biological activity of many dendrotoxins. wikipedia.org Residues in the distorted β-turn region are also thought to be important for binding activity and may contribute to the specificity of individual toxins for different channel subtypes. wikipedia.orgacs.org Studies on delta-dendrotoxin have identified a triangular interaction surface involving residues like Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, and Lys26, which are critical for binding to potassium channels. nih.govuwyo.edu The interaction involves electrostatic and π-cationic interactions with residues in the channel pore. researchgate.net
Mutational studies have helped to pinpoint the importance of specific residues. For instance, mutations in the 3₁₀-helix and the β-turn region of dendrotoxin K significantly affected its binding to neuronal potassium channels. acs.org While some lysine residues in the β-turn appear critical in some dendrotoxin homologues, their importance can vary. wikipedia.org
Data Table: Structural Features and Functional Elements
| Structural Feature | Description | Location | Functional Significance |
| Primary Amino Acid Chain | Single polypeptide chain, ~57-60 residues. wikipedia.orgbionity.com | Entire protein | Defines the protein's sequence and identity. |
| 3₁₀-helix | Short helical segment. wikipedia.orgbionity.com | Near the N-terminus. wikipedia.orgbionity.com | Involved in potassium channel binding. wikipedia.orgnih.gov |
| Antiparallel β-sheet | Two-stranded sheet structure. wikipedia.orgbionity.com | Central part of the molecule. wikipedia.orgbionity.com | Contributes to the overall fold. |
| β-turn region | Distorted turn connecting β-strands. wikipedia.orgbionity.com | Central part of the molecule. wikipedia.orgbionity.com | Important for binding activity and specificity. wikipedia.orgnih.govacs.org |
| Alpha-helix | Two-turn helical segment. wikipedia.orgbionity.com | Near the C-terminus. wikipedia.orgbionity.com | Contributes to the overall fold. |
| Disulfide Bridges | Three covalent bonds between cysteine residues. wikipedia.orgbionity.comcreative-proteomics.com | Cys7-Cys57, Cys16-Cys40, Cys32-Cys53 (alpha-DTX numbering). wikipedia.orgbionity.com | Stabilizes the protein's 3D structure and folding. wikipedia.orgbionity.comcreative-proteomics.com |
| Cationic Domain | Region with concentrated positively charged residues (Lys, Arg). wikipedia.org | N-terminus, β-turn, C-terminus. wikipedia.org | Critical for interaction with anionic channel pore. wikipedia.orgresearchgate.net |
| Conserved Lysine (e.g., Lys5) | Specific lysine residue. wikipedia.org | Near the N-terminus (in 3₁₀-helix). wikipedia.orgnih.gov | Crucial for biological activity. wikipedia.org |
| β-turn Lysine residues | Lysine residues within the β-turn. wikipedia.orgacs.org | β-turn region. wikipedia.orgacs.org | May play a role in specificity and binding. wikipedia.orgacs.org |
| Triangular Interaction Surface | Patch of specific amino acid side-chains identified in delta-dendrotoxin. nih.govuwyo.edu | Includes Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26 (delta-DTX numbering). nih.govuwyo.edu | Directly involved in binding to potassium channels. nih.govuwyo.edu |
Cationic Domain Interactions
Dendrotoxins are basic proteins with a net positive charge at neutral pH. wikipedia.org A significant concentration of positively charged amino acid residues, primarily lysine (Lys) and arginine (Arg), forms a cationic domain on one side of the protein structure. wikipedia.org These residues are concentrated in three main areas: near the N-terminus (e.g., Arg3, Arg4, Lys5), near the C-terminus (e.g., Arg54, Arg55), and within the narrow β-turn region (e.g., Lys28, Lys29, Lys30). wikipedia.org
This cationic domain is crucial for the interaction of dendrotoxins with voltage-gated potassium channels. wikipedia.orgresearchgate.net The proposed mechanism involves electrostatic interactions between the positively charged residues in the toxin's cationic domain and negatively charged residues within or near the pore of the ion channel. wikipedia.orgresearchgate.net Potassium channels, being cation-selective, are thought to possess a cloud of negative charges preceding the channel pore that facilitates the conduction of potassium ions. wikipedia.org
Research findings highlight the importance of specific lysine residues within the cationic domain for potassium channel binding. For instance, studies on dendrotoxin-K (DTX-K) have shown that lysine residues in both the N-terminus and the β-turn region are important for its interaction with Kv1.1 channels. wikipedia.orgacs.org Mutagenesis studies on DTX-K demonstrated that altering single amino acids in the β-turn (residues 24-28), particularly Lys26, significantly reduced binding affinity to the high-affinity site of potassium channels. acs.orgnih.gov Similarly, substitutions in the 3₁₀-helix (residues 3-7), such as Lys3 and Lys6, also produced notable effects on binding. acs.org These findings underscore the critical role of positively charged residues in these regions for the high-affinity binding of dendrotoxins to neuronal potassium channels. acs.org
Interactive Table 1: Impact of Alanine (B10760859) Substitution on DTX-K Binding Affinity to Potassium Channels
| Mutation Position | Region | Relative Binding Affinity Decrease (Qualitative) | Key Finding | Source |
| K26A | β-turn | Most significant decrease | Critically important for high-affinity binding. | acs.orgnih.gov |
| W25A | β-turn | Significant decrease | Hydrophobic residues also play a role. | nih.gov |
| K24A | β-turn | Decrease | Important for binding. | acs.orgnih.gov |
| K28A | β-turn | Decrease | Important for binding. | acs.orgnih.gov |
| K3A | 3₁₀-helix | Equivalent effect to some β-turn mutations | Important for binding. | acs.org |
| K6A | 3₁₀-helix | Equivalent effect to some β-turn mutations | Important for binding. | acs.org |
| R52A | α-helix | Little influence | Less critical for high-affinity binding. | acs.org |
| R53A | α-helix | Little influence | Less critical for high-affinity binding. | acs.org |
Note: Relative binding affinity decrease is based on reported observations in the source material. Specific quantitative data may vary depending on experimental conditions.
The interaction between the cationic domain of dendrotoxins and the negatively charged regions of potassium channels is considered a primary factor in the physical blockage of the channel pore. researchgate.net Studies suggest that the side chain of critical lysine residues in dendrotoxins engages in electrostatic and π-cationic interactions with negatively charged and hydrophobic residues in the pore region of Kv channels. researchgate.net
Beta-Turn and 3(10)-Helix Contributions
The β-turn and the 3₁₀-helix are identified as particularly important structural elements for the interaction of dendrotoxins with potassium channels. acs.org
The distorted β-turn region connects the two antiparallel β-strands in the central part of the dendrotoxin structure and is thought to be important for its binding activity. wikipedia.org As mentioned earlier, mutagenesis studies, particularly on DTX-K, have demonstrated that residues within the β-turn, including positively charged lysines (Lys24, Lys26, Lys28) and hydrophobic residues like Tryptophan (Trp25), are critical for high-affinity binding to neuronal potassium channels. acs.orgnih.gov The rank order of decreased binding upon alanine substitution in the β-turn of DTX-K was observed as K26A >> W25A > K24A = K28A. acs.org This indicates that Lys26 plays a particularly crucial role in this region.
The 3₁₀-helix is a type of protein secondary structure characterized by i + 3 → i hydrogen bonding, with approximately three residues per turn. wikipedia.org In dendrotoxins, a short 3₁₀-helix is located near the N-terminus. wikipedia.org Research, including mutagenesis studies on DTX-K, has shown that residues within this 3₁₀-helix, such as Lys3 and Lys6, also contribute significantly to the toxin's interaction with potassium channels. acs.org Their substitution with alanine resulted in effects on binding affinity comparable to some mutations in the β-turn. acs.org
The close proximity of the 3₁₀-helix to the β-turn in the dendrotoxin structure suggests a cooperative role in channel binding. acs.org The positively charged residues in both these regions, along with hydrophobic residues in the β-hairpin (which includes the β-turn), are functionally important for the high-affinity binding of dendrotoxins to synaptic membranes. acs.org
Studies have shown that subtle variations in the residues within the 3₁₀-helix and β-turn regions among different dendrotoxin homologs can contribute to their specificity for various subtypes of potassium channels. researchgate.net This highlights the fine-tuning of these structural elements for targeted interactions.
Interactive Table 2: Secondary Structural Elements and Key Residues in this compound Binding
| Structural Element | Location in Sequence (Approximate) | Key Residues (Examples) | Proposed Role in Binding | Source |
| 3₁₀-helix | Near N-terminus | Lys3, Lys5, Lys6, Arg3, Arg4 | Contributes to cationic domain, involved in electrostatic interactions. | wikipedia.orgacs.orgnih.gov |
| β-turn | Connecting β-strands | Lys24, Trp25, Lys26, Lys28, Lys29, Lys30 | Part of the cationic domain, critical for high-affinity binding and specificity. | wikipedia.orgresearchgate.netacs.orgnih.govnih.gov |
| β-sheet | Central region | - | Provides structural framework. | wikipedia.org |
| α-helix | Near C-terminus | Arg52, Arg53 | Less critical for high-affinity binding compared to other regions. | wikipedia.orgacs.org |
Research using techniques like NMR spectroscopy has been crucial in determining the three-dimensional solution structures of dendrotoxins and identifying the spatial arrangement of functionally important residues within these secondary structures. researchgate.netnih.gov For example, NMR studies on dendrotoxin-I revealed that its cationic domain, comprising lysine residues in the 3₁₀-helix (position 5) and the β-turn (positions 28 and 29), forms one of two proposed binding sites to potassium channels. researchgate.netnih.gov
The detailed structural and functional analysis of the β-turn and 3₁₀-helix regions in this compound and its homologs provides valuable insights into the molecular basis of their potent and selective potassium channel blockade. This information is instrumental in understanding the mechanisms of neuronal excitability and holds potential for the design of novel therapeutic agents targeting potassium channels. researchgate.netacs.org
Molecular Targets: Voltage Gated Potassium Channels
General Principles of Voltage-Gated Potassium Channel Function
Voltage-gated potassium (Kv) channels are a diverse family of transmembrane proteins that form potassium-selective pores in cell membranes. plos.orgwikipedia.orgguidetopharmacology.org Their primary function is to regulate the flow of potassium ions across the membrane in response to changes in membrane potential. plos.orgfrontiersin.org This ion movement is critical for controlling cellular excitability, shaping action potentials, and maintaining the resting membrane potential in various cell types, including neurons and muscle cells. wikipedia.orgguidetopharmacology.orgfrontiersin.org
Kv channels are composed of four pore-forming alpha subunits, which can be identical (homotetrameric) or different (heterotetrameric). guidetopharmacology.org Each alpha subunit typically contains six transmembrane segments (S1-S6). guidetopharmacology.org Segments S1-S4 form the voltage-sensing domain, which undergoes conformational changes upon depolarization of the membrane. guidetopharmacology.orgfrontiersin.org These changes are driven by positively charged residues, primarily lysines and arginines, within the S4 segment. guidetopharmacology.orgfrontiersin.orgnih.gov The S5-P-S6 segments constitute the pore domain, which includes the selectivity filter responsible for the selective passage of potassium ions and the gate that controls channel opening and closing. guidetopharmacology.orgnih.gov
Channel gating, the process of opening and closing the ion pore, is mediated by structural domains that sense stimuli, such as changes in membrane potential. wikipedia.org In Kv channels, the movement of the voltage-sensing domain upon depolarization leads to the opening of the intracellular gate, allowing potassium ions to traverse the membrane. wikipedia.orgnih.gov The flux of ions is both rapid and selective, contributing to the repolarization of the membrane during an action potential and influencing the firing pattern and frequency of neurons. wikipedia.orgguidetopharmacology.orgresearchgate.net
Identification of Specific Kv Channel Subtypes Targeted by Beta-Dendrotoxin
This compound and its related homologues, the dendrotoxins (DTXs), are known to block particular subtypes of voltage-gated potassium channels, primarily within the Kv1 subfamily (Kv1.1-Kv1.6). researchgate.netwikipedia.orgnih.gov These toxins have become valuable pharmacological tools due to their potency and selectivity for different Kv1 channels. wikipedia.org
Kv1.1 channels are a prominent target of dendrotoxins, with some homologues exhibiting high specificity for this subtype. researchgate.netnih.gov Kv1.1 subunits are involved in forming delayed-rectifier potassium channels that activate upon membrane depolarization and show slow spontaneous closure. nih.gov They play a crucial role in regulating neuronal excitability, particularly in areas like the hippocampus, and contribute to preventing neuronal hyperexcitability. nih.gov
Dendrotoxin-K (DTX-K), a close relative of β-dendrotoxin, is particularly noted for its high potency and selectivity in blocking homotetrameric Kv1.1 channels. nih.gov Studies have shown that DTX-K can block Kv1.1 with sub-nanomolar IC50 values. nih.gov The interaction involves specific amino acid residues in both the toxin and the channel. For instance, positively charged residues in DTX-K, particularly in the N-terminus and the β-turn region, are critical for high-affinity binding to Kv1.1 channels. wikipedia.orgacs.org Mutation of residues like Lys26 and Trp25 in the β-turn of DTX-K significantly reduces its binding affinity and functional blockade of Kv1.1. acs.orgnih.gov Similarly, residues in the pore region of Kv1.1, such as A352, E353, and Y379, are crucial for high-affinity dendrotoxin binding. nih.gov
Research using dendrotoxin-K has helped demonstrate the functional presence of Kv1.1 channels in various cell types, including pancreatic beta-cells, where blocking Kv1.1 can influence insulin (B600854) secretion. plos.org
This compound also interacts with Kv1.2 channels, although the selectivity and affinity can vary depending on the specific dendrotoxin homologue. While some dendrotoxins, like DTX-K, show higher affinity for Kv1.1, others, such as alpha-dendrotoxin (B1179115) (α-DTX), exhibit higher affinity for Kv1.2. nih.gov
Kv1.2 channels can form homotetrameric channels or heterotetrameric channels with other Kv1 subunits, including Kv1.1. nih.govmdpi.com The presence of Kv1.2 subunits in a heterotetrameric channel can influence its sensitivity to dendrotoxins. nih.gov For example, incorporating a single Kv1.2 subunit into a tetrameric structure can reduce the vulnerability of the channel to blockade by DTX-K. nih.gov
Structural studies, including cryo-EM, have provided insights into the interaction between dendrotoxins and Kv1.2. These studies suggest that dendrotoxins block Kv1.2 by inserting a lysine (B10760008) residue into the channel pore, similar to the mechanism of other pore-blocking toxins like charybdotoxin. elifesciences.orgelifesciences.orgbiorxiv.org This interaction occurs at the external mouth of the channel pore, with the toxin associating with residues from multiple Kv alpha subunits. elifesciences.orgelifesciences.orgbiorxiv.orgrupress.org
Kv1.6 channels are another subtype within the Kv1 family that can be targeted by dendrotoxins. researchgate.netmedchemexpress.com Kv1.6 subunits are primarily expressed in the central and peripheral nervous system and can modulate the kinetic properties of potassium currents. ptglab.com
Dendrotoxin-I (DTX-I), another dendrotoxin variant, has been reported to block Kv1.6 channels, along with Kv1.1 and Kv1.2, albeit with varying potencies. medchemexpress.com While IC50 values for DTX-I blockade of Kv1.1 and Kv1.2 are in the sub-nanomolar to low nanomolar range, the IC50 for Kv1.6 can be higher, around 50 nM. medchemexpress.com This suggests that while Kv1.6 is a target, the affinity may be lower compared to Kv1.1 and Kv1.2 for some dendrotoxin variants.
Studies investigating the expression of Kv1.6 have also noted its potential as a clinically relevant target, and its expression can be affected by various factors, including certain drugs. nih.gov
This compound Receptor Binding Dynamics on Synaptic Membranes
This compound binds with high affinity to specific receptors on synaptic membranes, which are enriched in voltage-gated potassium channels, particularly those of the Kv1 subfamily. wikipedia.orgnih.gov This binding is a key step in the toxin's mechanism of action, leading to the blockade of Kv channels and subsequent modulation of neurotransmitter release. wikipedia.org
High-affinity binding sites for dendrotoxins have been identified in synaptic plasma membranes from sources such as rat and chick brain. nih.gov These binding sites are associated with voltage-dependent potassium channel proteins. nih.govnih.gov
The binding of this compound to synaptic membranes is characterized by high affinity and specific kinetics. Equilibrium binding experiments have revealed the presence of high-affinity binding sites for dendrotoxins on synaptic membranes. nih.govnih.gov
Studies using radiolabeled dendrotoxins have determined dissociation constants (Kd) for binding to synaptic membranes. For instance, high-affinity binding sites for 125I-labeled dendrotoxin have been reported with Kd values around 0.5 nM in rat brain synaptic plasma membranes. nih.gov Some studies have suggested the possibility of multiple binding components with different affinities. nih.gov
The binding interaction is proposed to be mediated, at least in part, by electrostatic interactions between the positively charged amino acid residues in the cationic domain of dendrotoxin and negatively charged residues in the outer vestibule of the potassium channel pore. wikipedia.orguwyo.edu The kinetics of dendrotoxin binding to synaptic membranes have been described as first-order. scispace.com
The high affinity of this compound for its target channels allows it to effectively block potassium currents at nanomolar concentrations, making it a potent neurotoxin and a valuable research probe. wikipedia.orgacs.org
Here is a table summarizing some reported IC50/Kd values for Dendrotoxin-I and a related toxin (Agitoxin-2) on specific Kv channels:
| Toxin | Target Channel | IC50/Kd Value | Reference |
| Dendrotoxin-I | Kv1.1 | 0.13 nM | medchemexpress.com |
| Dendrotoxin-I | Kv1.2 | 50 nM | medchemexpress.com |
| Dendrotoxin-I | Kv1.6 | 50 nM | medchemexpress.com |
| Agitoxin-2 | Kv1.1 | <1 nM (Ki) | latoxan.com |
| Agitoxin-2 | Kv1.2 | 26.8 nM (IC50) | latoxan.com |
| Agitoxin-2 | Kv1.6 | <1 nM (Ki) | latoxan.com |
| Toxin | Target Channel | IC50/Kd Value | Unit | Reference |
|---|---|---|---|---|
| Dendrotoxin-I | Kv1.1 | 0.13 | nM | medchemexpress.com |
| Dendrotoxin-I | Kv1.2 | 50 | nM | medchemexpress.com |
| Dendrotoxin-I | Kv1.6 | 50 | nM | medchemexpress.com |
| Agitoxin-2 | Kv1.1 | <1 | nM (Ki) | latoxan.com |
| Agitoxin-2 | Kv1.2 | 26.8 | nM (IC50) | latoxan.com |
| Agitoxin-2 | Kv1.6 | <1 | nM (Ki) | latoxan.com |
Table: Affinity of Selected Dendrotoxins and a Related Toxin for Kv1 Channel Subtypes.
Compound Names and PubChem CIDs:
Heterogeneity of Dendrotoxin Acceptor Populations
Studies on the distribution of dendrotoxin binding sites in the central nervous system have revealed a heterogeneity in the acceptor populations for these toxins. nih.govcapes.gov.br Using radioiodinated derivatives of dendrotoxins, researchers have observed widespread distribution of high-affinity binding sites in most gray matter regions and along nerve tracts. nih.govcapes.gov.br
Heterogeneity in these acceptor sites has been inferred from their differential interactions with other neurotoxins, such as beta-bungarotoxin (β-bungarotoxin). nih.govcapes.gov.br While β-bungarotoxin can block a majority of dendrotoxin sites in gray matter areas, it competes less effectively for acceptors in white matter. nih.govcapes.gov.br This suggests the existence of dendrotoxin acceptor subtypes with distinct distributions in the central nervous system. nih.govcapes.gov.br This heterogeneity correlates with electrophysiological evidence for the presence of multiple dendrotoxin-sensitive K⁺ conductances in neurons. nih.govcapes.gov.br
Further studies using affinity chromatography have also indicated a heterogeneous population of dendrotoxin I binding proteins, separating into subtypes with low and high affinity for β-bungarotoxin. nih.gov
Allosteric Modulation and Competitive Binding with Other Neurotoxins
This compound's interaction with voltage-gated potassium channels can be modulated by or compete with the binding of other neurotoxins, including beta-bungarotoxin and mast cell degranulating peptide.
Interactions with Beta-Bungarotoxin
This compound and beta-bungarotoxin, another presynaptically active neurotoxin, interact with common sites on neuronal membranes. nih.govnih.govresearchgate.net Dendrotoxin has been shown to inhibit the binding of radioiodinated beta-bungarotoxin in brain membrane preparations. researchgate.netnih.gov This interaction can be complex, with studies indicating a non-competitive mechanism of inhibition by dendrotoxin on beta-bungarotoxin binding in certain conditions. nih.gov
Functionally, dendrotoxin can partially protect against the uncoupling action of beta-bungarotoxin on mitochondria within synaptosomes. nih.gov Additionally, dendrotoxin has been observed to delay the onset of neuromuscular blockade induced by beta-bungarotoxin. nih.govdtic.mil These findings suggest a shared receptor or interacting sites for these two toxins. nih.gov The putative shared receptor has been described as being composed of two polypeptide chains. nih.gov
Comparative Analysis with Mast Cell Degranulating Peptide
Mast cell degranulating peptide (MCDP), a neurotoxic polypeptide from bee venom, also interacts with dendrotoxin binding sites. nih.govacs.org MCDP has been shown to block the same slowly inactivating potassium current as dendrotoxin, although typically with lower potency. nih.gov
Binding assays have demonstrated that MCDP can antagonize the specific binding of both radiolabeled dendrotoxin and beta-bungarotoxin to high-affinity acceptor subtypes in rat cerebrocortical synaptosomal preparations. nih.govnih.gov This inhibition is generally non-competitive. nih.govwatsonbio.com The inhibitory constants (Ki) for MCDP are typically larger than those for dendrotoxin, consistent with its lower efficacy in blocking potassium conductances. nih.gov These interactions suggest a functional relationship between the membrane acceptors for these toxins and the potassium channel variants sensitive to both dendrotoxin and MCDP. nih.gov
Despite evidence for binding to common neuronal proteins and inhibiting similar potassium currents, studies on the induction of gene expression have suggested that MCDP and dendrotoxin I may act on distinct classes of potassium channels in vivo. nih.gov
Cross-Reactivity with Alpha-Dendrotoxin and Delta-Dendrotoxin
The dendrotoxin family includes several related polypeptides, such as alpha-dendrotoxin and delta-dendrotoxin, which also target voltage-gated potassium channels but may exhibit different specificities. nih.govnih.gov
Studies comparing the binding of different dendrotoxins have shown varying degrees of cross-reactivity. While alpha-dendrotoxin and delta-dendrotoxin can compete for binding sites, their displacement curves may not be parallel, indicating potentially distinct but interacting binding sites or different modes of interaction. nih.gov this compound has been shown to displace the binding of radioiodinated alpha-dendrotoxin and this compound with a relative potency generally lower than that of alpha-dendrotoxin. nih.gov
Delta-dendrotoxin, like beta-bungarotoxin, has been shown to discriminate between subtypes of alpha-dendrotoxin acceptors, but in different ways. nih.gov While beta-bungarotoxin preferentially interacts with a sub-population in synaptic areas, delta-dendrotoxin distinguishes subtypes in certain synaptic and gray matter regions. nih.gov Chemical cross-linking studies have also suggested that delta-dendrotoxin interacts with a distinct site on the oligomeric acceptors for alpha-dendrotoxin. nih.gov
The differential interactions and specificities among beta-, alpha-, and delta-dendrotoxins highlight the complexity and heterogeneity of the voltage-gated potassium channel subtypes they target.
Table 1: Selected Binding Data for this compound and Related Toxins
| Toxin | Target/Preparation | Binding Property (e.g., KD, IC50) | Value | Reference |
| This compound | Rat brain synaptic membranes | KD | 36 nM | nih.gov |
| This compound | Primary cultured rat tail artery VSMCs | IC50 (K+ current inhibition) | 5.1 x 10⁻⁸ M | nih.gov |
| This compound | Subcultured rat tail artery VSMCs | IC50 (K+ current inhibition) | 7.1 x 10⁻⁸ M | nih.gov |
| Alpha-Dendrotoxin | Rat brain synaptic membranes | KD | 0.7 nM | nih.gov |
| Delta-Dendrotoxin | Guinea-pig cortex synaptosomes | KD | 0.32 ± 0.07 nM | nih.gov |
| MCD Peptide | Rat cerebrocortical synaptosomes (¹²⁵I-Dendrotoxin) | Ki (Inhibition of binding) | Appreciably larger than DTX | nih.gov |
| MCD Peptide | Rat cerebrocortical synaptosomes (¹²⁵I-β-BTX) | Ki (Inhibition of binding) | Appreciably larger than β-BTX | nih.gov |
| Dendrotoxin I | Rat brain synaptic membranes (¹²⁵I-β-BTX) | Inhibition of binding | High potency, non-competitive | nih.gov |
| Beta-Bungarotoxin | Rat brain synaptic membranes (¹²⁵I-Dendrotoxin) | Inhibition of binding | Weak antagonism in Krebs medium | nih.gov |
| Beta-Bungarotoxin | Rat brain synaptic membranes (¹²⁵I-Dendrotoxin) | Inhibition of binding | Markedly increased in imidazole (B134444) medium, non-competitive | nih.gov |
Table 2: Comparison of Toxin Interactions with Dendrotoxin Acceptor Subtypes
| Toxin | Interaction with Dendrotoxin Acceptors | Preferential Interaction/Discrimination | Reference |
| Beta-Bungarotoxin | Inhibits binding, especially in gray matter | Discriminates subtypes, interacts preferentially with sub-population in synaptic areas | nih.govcapes.gov.brnih.gov |
| MCD Peptide | Antagonizes binding | Resembles delta-dendrotoxin in distinguishing subtypes in certain regions | nih.govnih.govnih.gov |
| Alpha-Dendrotoxin | Binds to acceptors | Can abolish delta-dendrotoxin labeling | nih.govnih.gov |
| Delta-Dendrotoxin | Binds to acceptors | Discriminates subtypes, distinct interaction site from alpha-dendrotoxin | nih.govnih.gov |
Mechanism of Action and Functional Modulation
Molecular Basis of Potassium Channel Blockade by Beta-Dendrotoxin
The blockade of potassium channels by this compound involves specific molecular interactions with the channel protein, primarily near the extracellular pore entrance. wikipedia.orgnih.govresearchgate.netuwyo.edu
Pore Occlusion Mechanisms
A widely accepted mechanism for dendrotoxin blockade is the physical occlusion of the channel pore. wikipedia.orgresearchgate.net This involves the toxin molecule binding to the extracellular mouth of the potassium channel, effectively preventing the passage of potassium ions through the pore. wikipedia.orgresearchgate.netelifesciences.org While physical plugging is a primary hypothesis, some research suggests that certain dendrotoxins might also inhibit channels by altering their structure rather than solely blocking the pore. wikipedia.org Studies on alpha-dendrotoxin (B1179115), a related dendrotoxin, indicate that a critical lysine (B10760008) residue can insert into the selectivity filter, disrupting ion binding sites. elifesciences.org
Electrostatic Interactions in Channel Blockage
Electrostatic interactions play a crucial role in the binding of this compound to potassium channels. Dendrotoxins are basic proteins with a net positive charge at neutral pH, largely due to the presence of lysine and arginine residues concentrated in specific regions. wikipedia.org These positively charged residues in the toxin are believed to interact with negatively charged amino acid residues located in or near the pore region and the extracellular vestibule of the potassium channel. wikipedia.orgresearchgate.netuwyo.edunih.govmdpi.com For instance, studies on delta-dendrotoxin binding to a Shaker potassium channel variant identified a triangular interaction surface on the toxin with several basic amino acids that interact with channel residues near the extracellular pore entryway. uwyo.edu These interactions, including salt bridges, contribute significantly to the binding affinity and specificity of the toxin for its target channels. nih.gov
Differential Modulation of Inactivating vs. Non-Inactivating Kv Currents
Dendrotoxins exhibit differential selectivity for various subtypes of voltage-gated potassium channels, particularly distinguishing between those that display rapid inactivation (A-type currents) and those that are non-inactivating (delayed-rectifier currents). chemeurope.comphysiology.org
Impact on A-type Potassium Currents
Some dendrotoxins, such as alpha- and delta-dendrotoxin, preferentially block rapidly inactivating voltage-gated potassium currents, known as A-type currents (IA). chemeurope.comphysiology.org Studies in Drosophila muscle membrane showed that dendrotoxin reduced the transient potassium current, IA. biologists.com A-type potassium currents are characterized by fast activation and inactivation kinetics and play roles in regulating membrane excitability and firing patterns. plos.orgnih.gov While this compound is often associated with blocking non-inactivating currents, some overlap or effects on A-type currents in specific preparations are possible, as seen with general dendrotoxin effects. biologists.com
Impact on Delayed Rectifier Potassium Currents
This compound, along with gamma-dendrotoxin, has been shown to preferentially block non-inactivating voltage-gated potassium channels, often referred to as delayed-rectifier potassium channels (IK or IDR). chemeurope.comphysiology.org Studies in vascular smooth muscle cells demonstrated that this compound inhibited a delayed rectifier K+ current in a concentration-dependent and reversible manner. nih.gov This current was activated at relatively negative membrane potentials and showed minimal inactivation. nih.gov The effect of this compound on delayed rectifier currents did not appear to be dependent on the frequency of stimulation or the membrane potential in this preparation. nih.gov Delayed rectifier currents are crucial for membrane repolarization during action potentials. wikipedia.orgchemeurope.comwikipedia.org The blockade of these channels by this compound contributes to the prolongation of action potentials and the subsequent increase in neurotransmitter release. wikipedia.orgchemeurope.comecronicon.net
Cellular and Synaptic Electrophysiological Effects
Impact on Neuronal Excitability
The blockade of voltage-gated potassium channels by beta-dendrotoxin leads to increased neuronal excitability. These channels are responsible for the repolarization phase of the action potential and for maintaining the resting membrane potential wikipedia.orgecronicon.net. Their inhibition results in altered action potential characteristics and modified firing patterns wikipedia.orgecronicon.netphysiology.orgjneurosci.org.
Voltage-gated potassium channels play a critical role in the repolarization of the neuronal membrane following an action potential wikipedia.orgecronicon.netwikipedia.org. By blocking these channels, this compound prolongs the duration of the action potential wikipedia.orgecronicon.net. This occurs because the outward flow of potassium ions, which normally helps to quickly restore the negative resting membrane potential, is reduced wikipedia.orgecronicon.netwikipedia.org. Studies have shown that dendrotoxins decrease components of slowly inactivating potassium currents in peripheral sensory neurons nih.govphysiology.org. While some studies indicate that dendrotoxin-K, a related toxin, does not alter action potential duration in certain sensory neurons, alpha-dendrotoxin (B1179115), which blocks Kv1.1, Kv1.2, and Kv1.6, has been shown to affect repolarization in other preparations physiology.orgnih.gov.
This compound influences the firing properties of neurons by affecting the threshold for action potential initiation and the frequency of repetitive firing ecronicon.netphysiology.orgjneurosci.org. Blockade of dendrotoxin-sensitive potassium channels, which activate at voltages slightly hyperpolarized to or near the action potential threshold, leads to a hyperpolarization of the firing threshold physiology.orgjneurosci.org. This makes the neuron more likely to fire an action potential in response to a given stimulus physiology.orgjneurosci.org. Furthermore, by reducing the potassium current that limits repetitive firing, this compound increases the frequency of action potentials evoked by sustained depolarization physiology.orgjneurosci.orgnih.gov. For example, alpha-dendrotoxin has been shown to double the firing frequency during a sustained current injection in neocortical pyramidal neurons jneurosci.org. In spiral ganglion neurons, alpha-dendrotoxin decreased the average interspike interval, indicating an increased firing frequency nih.gov.
Here is a table summarizing some findings on the impact of dendrotoxin on neuronal excitability parameters:
| Neuronal Type | Toxin/Concentration | Effect on Firing Threshold | Effect on Firing Frequency | Effect on AP Duration | Source |
| Rat Neocortical Pyramidal | α-DTX (1-2 µM) | Hyperpolarized (4-8 mV) | Doubled | No significant effect | jneurosci.org |
| Rat Sensory (Nodose Ganglia) | α-DTX | Lowered | Increased | Not altered | physiology.org |
| Rat Sensory (DRG, small) | DTX-K (10 nM) | Decreased | Two-fold increase | Not altered | physiology.org |
| Murine Spiral Ganglion | α-DTX (100 nM) | Not explicitly stated | Decreased interspike interval | Not explicitly stated | nih.gov |
| Rat Primary Sensory Neurones | DTX (50 nM) | Increased excitability | Increased | Influenced shape | nih.gov |
Enhancement of Neurotransmitter Release
A key consequence of this compound's action on presynaptic potassium channels is the enhancement of neurotransmitter release wikipedia.orgtaylorandfrancis.comecronicon.net. By prolonging the presynaptic action potential, the open time of voltage-gated calcium channels in the nerve terminal is extended, leading to a greater influx of calcium ions nih.gov. This increased intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of more neurotransmitter into the synaptic cleft nih.govwikipedia.org.
This compound is particularly known for its potent facilitation of acetylcholine (B1216132) release at the neuromuscular junction wikipedia.orgtaylorandfrancis.comecronicon.net. By blocking potassium channels at motor nerve terminals, the toxin prolongs the action potential invading the terminal, thereby increasing calcium entry and enhancing the release of acetylcholine wikipedia.orgecronicon.net. This leads to increased muscle excitability and can cause convulsive symptoms wikipedia.orgecronicon.net. Early studies identified this facilitatory effect on acetylcholine release as one of the primary actions of dendrotoxin ecronicon.net.
Beyond the neuromuscular junction, this compound and related dendrotoxins also modulate neurotransmitter release in the central nervous system ecronicon.net. Similar to its effects at the neuromuscular junction, the blockade of presynaptic potassium channels in central synapses can enhance the release of various neurotransmitters. Studies suggest that dendrotoxin can facilitate both inhibitory and excitatory neurotransmission ecronicon.net. For example, it has been reported to enhance the release of GABA and potentially glutamate (B1630785) from cortical synaptosomes ecronicon.net. In the rat entorhinal cortex, alpha-dendrotoxin, which blocks Kv1.2 and/or Kv1.6 containing channels, was found to increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents mediated by GABA release nih.gov. However, alpha-dendrotoxin had no effect on spontaneous excitatory postsynaptic currents mediated by glutamate synapses in the same region nih.gov. This suggests a differential modulation of central neurotransmitters by dendrotoxin-sensitive channels depending on the specific neuronal circuit and potassium channel subtypes involved nih.gov.
Effects on Specific Neuronal and Excitable Cell Populations
The effects of this compound are observed in various neuronal and excitable cell populations that express sensitive voltage-gated potassium channels. These include motor neurons at the neuromuscular junction, where the toxin causes hyperexcitability wikipedia.orgecronicon.net. In the central nervous system, dendrotoxin-sensitive channels are found in regions such as the hippocampus and cerebral cortex ecronicon.netnih.gov. In neocortical pyramidal neurons, alpha-dendrotoxin modulates excitability by regulating the action potential firing threshold jneurosci.org. Dendrotoxin-sensitive potassium currents also contribute to the firing properties of sensory neurons, including those in dorsal root ganglia and nodose ganglia physiology.orgnih.gov. In murine spiral ganglion neurons, alpha-dendrotoxin-sensitive Kv1 channels contribute to the control of repetitive firing nih.gov. The specific subtypes of potassium channels expressed and their localization within different neuronal compartments (e.g., soma, dendrites, axon terminals) contribute to the varied electrophysiological effects observed in different cell types jneurosci.orgbiologists.com. For instance, alpha-dendrotoxin-sensitive current was found to be concentrated near the soma in large layer 5 neocortical pyramidal neurons, suggesting a strategic location for influencing action potential initiation jneurosci.org.
Here is a table summarizing the effects of dendrotoxins on specific neuronal populations:
| Neuronal/Cell Type | Toxin/Concentration | Key Electrophysiological Effect(s) | Source |
| Motor neurons (neuromuscular jct) | Dendrotoxin | Prolongs action potential, increases acetylcholine release, hyperexcitability | wikipedia.orgecronicon.net |
| Rat Sympathetic Ganglia Cell Bodies | Dendrotoxin | Blocks potassium current, enhances neuronal excitability, facilitates transmitter release | ecronicon.net |
| Rat Cerebral Cortex & Hippocampus | Dendrotoxin | Facilitates transmitter release, involved in convulsive activity | ecronicon.netnih.gov |
| Rat Cortical Synaptosomes | Dendrotoxin | Enhances release of GABA and possibly glutamate | ecronicon.net |
| Rat Entorhinal Cortex Neurones | α-Dendrotoxin | Increases spontaneous GABAergic IPSCs; no effect on glutamatergic EPSCs | nih.gov |
| Rat Neocortical Pyramidal Neurons | α-Dendrotoxin | Increases excitability, hyperpolarizes firing threshold, increases firing frequency | jneurosci.org |
| Rat Sensory Neurons (Nodose/DRG) | α-DTX, DTX-K | Lowers firing threshold, increases firing frequency, increases excitability | physiology.orgnih.gov |
| Murine Spiral Ganglion Neurons | α-DTX | Affects repetitive firing, decreases interspike interval | nih.gov |
Spinal Cord and Sensory Neurons
Studies investigating the effects of dendrotoxins on spinal cord neurons have revealed varied sensitivities depending on the specific toxin and neuron type. While some studies on lamprey spinal cord neurons indicated that neither α-dendrotoxin nor dendrotoxin-I significantly affected a fast activating and inactivating K⁺ current (IA) pnas.org, other research suggests a role for dendrotoxin-sensitive currents in controlling excitability in spinal networks. Beta-pompilidotoxin (β-PMTX), another toxin, has been shown to modulate spontaneous rhythmic activity in spinal networks by affecting sodium currents (INaP and INaT), increasing intrinsic activity and the firing rate of intrinsically spiking cells researchgate.net.
In sensory neurons, particularly those in dorsal root ganglia (DRG) and nodose ganglia, dendrotoxins have been shown to inhibit outward K⁺ currents. Early studies indicated that dendrotoxin inhibited a slowly inactivating outward K⁺ current in sensory neurons from DRG and nodose ganglia. physiology.org More recent work using α-dendrotoxin (α-DTX), which targets Kv1.1, Kv1.2, and Kv1.6 channels, demonstrated that this toxin blocks current in both A- and C-type neurons from nodose ganglia. nih.gov In rat sensory neurons from nodose ganglia, α-DTX lowered the firing threshold and increased the firing frequency. physiology.org Dendrotoxin-K (DTX-K), a specific blocker of Kv1.1, also augmented the number of action potentials evoked by current injection in small diameter capsaicin-sensitive sensory neurons. physiology.org
Furthermore, α-dendrotoxin has been shown to inhibit the ASIC current in dorsal root ganglion neurons from rats, affecting both sustained and outward current components after acid pulses. researchgate.net
In murine spiral ganglion neurons, α-dendrotoxin-sensitive K⁺ channels contribute to accommodation, the decrease in firing frequency during a prolonged stimulus. nih.gov Application of α-dendrotoxin altered the firing patterns of rapidly adapting neurons, making phasic responses more sustained, particularly at lower depolarizations. nih.gov Dendrotoxin-K and α-dendrotoxin have been effective in revealing both low-voltage- and high-voltage-activated K⁺ currents in spiral ganglion neurons. entokey.com
Hippocampal and Cortical Pyramidal Neurons
Dendrotoxins have notable effects on the electrophysiology of hippocampal and cortical pyramidal neurons, primarily by blocking specific subtypes of voltage-gated potassium channels, particularly those of the Kv1 family. ecronicon.net
In hippocampal neurons, dendrotoxin has been reported to suppress a transient K⁺ current, IA biologists.com. Dendrotoxin-sensitive (Kv1-mediated) potassium currents are expressed in proximal dendrites of hippocampal pyramidal neurons, where they influence the action potential afterdepolarization and burst firing. nycu.edu.tw Chronic activity deprivation in hippocampal CA3 circuits has been shown to induce an upregulation of intrinsic excitability in CA3 pyramidal neurons, mediated by a reduction of Kv1.1 channel density at the axon initial segment. pnas.org Bath application of dendrotoxin-K (DTX-K), a selective blocker of Kv1.1, further supported the role of Kv1.1 channels in regulating excitability in these neurons. pnas.org
In neocortical pyramidal neurons, dendrotoxin-sensitive potassium channels, often referred to as "D-type" potassium channels, play a role in regulating excitability. jneurosci.org Low concentrations of α-dendrotoxin dramatically increased the excitability of large pyramidal neurons in layer 5 of the rat neocortex, hyperpolarizing the firing threshold and doubling the firing frequency during current injection. jneurosci.org This suggests that modulating this class of channels can significantly upregulate or downregulate neuronal output. jneurosci.org In motor cortical pyramidal cells, dendrotoxin increases excitability but does not alter the firing type, indicating cell-type specificity in the role of Kv1 channels. jneurosci.org Dendrotoxin-I (DTX-I) has been shown to block an ID-like current in motor cortical neurons, which contains both rapidly and slowly inactivating components. jneurosci.org This blockade by DTX-I also increased the intrinsic excitability of these cells by decreasing rheobase and action potential voltage threshold. jneurosci.org
Research findings on the effects of dendrotoxins on hippocampal and cortical pyramidal neurons highlight their impact on various potassium currents and subsequent influence on neuronal firing properties.
| Neuron Type | Dendrotoxin Effect | Affected Current/Channel | Reference |
| Hippocampal Neurons | Suppression of transient K⁺ current | IA | biologists.com |
| Hippocampal Pyramidal Neurons | Influence on action potential afterdepolarization and burst firing | Dendrotoxin-sensitive (Kv1-mediated) potassium currents | nycu.edu.tw |
| CA3 Pyramidal Neurons | Increased intrinsic excitability (after activity deprivation) | Reduction of Kv1.1 channel density | pnas.org |
| Neocortical Pyramidal Neurons | Increased excitability, hyperpolarized firing threshold, increased firing frequency | Dendrotoxin-sensitive "D-type" potassium channels | jneurosci.org |
| Layer 5 Neocortical Pyramidal N. | Increased excitability, decreased rheobase, decreased action potential threshold | ID-like current (blocked by Dendrotoxin-I) | jneurosci.org |
Vascular Smooth Muscle Cells
This compound has been studied for its effects on vascular smooth muscle cells (VSMCs), where it primarily targets potassium channels, influencing membrane potential and thus vascular tone.
This compound (β-DTX) inhibits a delayed rectifier K⁺ current in primary cultured and subcultured rat tail artery VSMCs. nih.gov This effect is concentration-dependent and reversible. nih.gov β-DTX was found to be a novel antagonist of this delayed rectifier K⁺ current. nih.gov
Research indicates that different subtypes (isoforms) of potassium channels are expressed in various vascular tissues, leading to potentially different responses to toxins like dendrotoxin. ahajournals.org For instance, while α-dendrotoxin was effective in blocking the effects of pH on Kᵥ channels in pulmonary artery cells, it was not effective in coronary cells, suggesting differential channel subtype expression. ahajournals.org
While Kv2.1 and Kv2.1/Kv9.3 channels in rat pulmonary artery myocytes were reported to be insensitive to 200 nM dendrotoxin embopress.org, other studies highlight the contribution of various Kv channels, including Kv1 family members, to the regulation of vascular smooth muscle tone. nih.gov Opening of K⁺ channels generally leads to membrane hyperpolarization and vasodilation, while their closure results in depolarization and vasoconstriction. nih.gov
The specific effects of β-dendrotoxin on vascular smooth muscle cells appear to involve the inhibition of delayed rectifier potassium currents, contributing to the modulation of membrane potential and potentially influencing vascular tone.
| Cell Type | Dendrotoxin Effect | Affected Current/Channel | Concentration Range (β-DTX) | Reference |
| Primary cultured rat tail artery VSMCs | Inhibition of outward K⁺ current | Delayed rectifier K⁺ current | 1-1000 nM | nih.gov |
| Subcultured rat tail artery VSMCs | Inhibition of outward K⁺ current | Delayed rectifier K⁺ current | 1-1000 nM | nih.gov |
| Pulmonary artery cells | Blocking effects of pH on Kᵥ channels | Some subtypes of Kᵥ | Not specified | ahajournals.org |
| Rat pulmonary artery myocytes (Kv2.1, Kv2.1/9.3) | No significant effect | Kv2.1, Kv2.1/Kv9.3 channels | 200 nM | embopress.org |
Advanced Research Methodologies and Techniques
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to characterize the interaction of β-DTX with its high-affinity binding sites, primarily Kv channels, in neuronal membranes. This method involves using a radioactively labeled derivative of the toxin, such as ¹²⁵I-labeled dendrotoxin K (a closely related homologue), to quantify the number of binding sites and determine the binding affinity (dissociation constant, Kd) of the toxin to its receptor. nih.govjneurosci.orgnih.gov
The principle involves incubating synaptic plasma membranes or cells expressing the target Kv channel with a fixed concentration of the radiolabeled toxin. Specific binding is determined by subtracting the non-specific binding (measured in the presence of an excess of unlabeled toxin) from the total binding. By varying the concentration of the unlabeled toxin, competition binding curves can be generated to determine the affinity of the unlabeled toxin or other compounds for the binding site. nih.govnih.govresearchgate.net
Radioligand binding assays have been crucial in demonstrating that dendrotoxins bind to a membrane protein comprising, or closely associated with, voltage-dependent K+ channels. nih.gov Studies using ¹²⁵I-labeled dendrotoxin K have revealed high-affinity binding sites in synaptic plasma membranes from rat cerebral cortex, and the rank order of potency of homologous polypeptides from other mamba snakes in inhibiting this binding correlates with their central neurotoxicities, supporting the involvement of this binding component in observed symptoms. nih.govnih.gov
While traditionally using radioactive labels, newer methods utilizing fluorescently labeled ligands are also being developed and are increasingly replacing traditional radioligand binding assays. msu.ru
Electrophysiological Techniques in Beta-Dendrotoxin Research
Electrophysiology is considered the gold standard in ion channel research and is extensively used to study the functional effects of β-DTX on Kv channels. researchgate.net These techniques allow for the direct measurement of ion flow through channels and how this flow is altered by the presence of the toxin.
Whole-Cell Patch-Clamp Recordings
The whole-cell patch-clamp technique is widely employed to record macroscopic currents flowing through the entire population of Kv channels in a cell membrane. nih.govpasteur.ac.irplos.orgnih.govfrontiersin.orglu.se In this configuration, a patch pipette is sealed onto the cell membrane, and suction is applied to rupture the membrane patch, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm. This allows for control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents. pasteur.ac.irnih.gov
Whole-cell patch-clamp has been used to study the effects of β-DTX on K+ currents in various cell types, including vascular smooth muscle cells and neurons. nih.govnih.gov These studies have shown that β-DTX decreases outward K+ currents in a concentration-dependent manner. nih.gov
Voltage-Clamp and Current-Clamp Analyses
Voltage-clamp analysis is used to control the membrane potential at a set value and measure the ionic currents flowing across the membrane. This is essential for characterizing the voltage dependence and kinetics of Kv channels and observing how β-DTX alters these properties. By applying step depolarizations to various potentials from a holding potential, researchers can record families of currents and analyze their activation and inactivation phases. pasteur.ac.irnih.govmdpi.combiologists.com Studies using voltage-clamp have demonstrated that β-DTX inhibits delayed rectifier K+ currents. nih.gov
Current-clamp analysis, on the other hand, involves injecting current into the cell and recording the resulting changes in membrane potential and action potential firing patterns. This technique is valuable for understanding how β-DTX-induced blockade of Kv channels affects neuronal excitability and synaptic transmission. nih.govnih.govbiologists.com For instance, current-clamp recordings have shown that α-dendrotoxin (another dendrotoxin) can alter firing patterns in neurons, causing rapidly adapting neurons to fire continuously. nih.gov
Electrophysiological studies have provided detailed data on the potency of β-DTX. For example, in primary cultured rat tail artery vascular smooth muscle cells, the concentration of β-DTX producing half-maximal inhibition (IC₅₀) of the delayed rectifier K+ current was reported as 5.1 x 10⁻⁸ M. nih.gov
Here is a sample data table illustrating findings from electrophysiological studies:
| Cell Type | Kv Current Type | β-DTX Effect | IC₅₀ (M) | Reference |
| Primary cultured rat tail artery VSMCs | Delayed rectifier K⁺ | Inhibition | 5.1 x 10⁻⁸ | nih.gov |
| Subcultured rat tail artery VSMCs | Delayed rectifier K⁺ | Inhibition | 7.1 x 10⁻⁸ | nih.gov |
| Rat liver cells expressing Kv3.4 (cloned) | Kv3.4 | No significant effect (up to 100 mM) | > 100 mM | pasteur.ac.ir |
Molecular Cloning and Heterologous Expression Systems for Kv Channels
Molecular cloning and heterologous expression systems are crucial for studying the interaction of β-DTX with specific Kv channel subtypes in isolation or in defined combinations. researchgate.netpnas.orgnih.gov This involves cloning the cDNA encoding the α-subunits (and sometimes auxiliary β-subunits) of target Kv channels and expressing them in host systems such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293, L cells, Sf9 cells). researchgate.netmdpi.compnas.orgnih.govresearchgate.netersnet.orgoup.com
Expressing cloned channels allows researchers to:
Determine the sensitivity of specific homomeric or heteromeric Kv channel subtypes to β-DTX. researchgate.netnih.gov
Study the biophysical properties of defined Kv channels in a controlled environment, free from the complexity of native cell membranes. pnas.orgnih.govfrontiersin.org
Generate sufficient quantities of specific Kv channels for biochemical and structural studies. pnas.org
Studies using heterologous expression have shown that dendrotoxins, including α-dendrotoxin and dendrotoxin I, block Kv1.1, Kv1.2, and Kv1.6 channels in the low nanomolar range. researchgate.netresearchgate.netresearchgate.net The use of these systems has been instrumental in establishing the specificity of different dendrotoxins for various Kv1 subfamily members. researchgate.netnih.govresearchgate.net
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a powerful technique used to investigate the specific amino acid residues in both β-DTX and the target Kv channels that are critical for their interaction and the resulting functional effects. nih.govresearchgate.netnih.govuwyo.eduacs.org This involves introducing specific point mutations (e.g., substituting one amino acid for another) in the toxin or channel protein sequence and then assessing the impact of these mutations on binding affinity and channel block using techniques like radioligand binding and electrophysiology. nih.govresearchgate.netuwyo.eduacs.org
Mutagenesis studies on dendrotoxins, including dendrotoxin K and δ-dendrotoxin, have identified key residues involved in Kv channel interaction. For dendrotoxin K, residues in the β-turn (positions 24-28) and the neighboring 3₁₀-helix (positions 3-7) were found to be critical for high-affinity binding to neuronal K+ channels. nih.govacs.org Specifically, mutations at K26, W25, K24, and K28 in the β-turn, and K3 and K6 in the 3₁₀-helix significantly reduced binding affinity. nih.govacs.org For δ-dendrotoxin, a triangular patch of seven side-chains (Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26) was identified as the inhibitory surface interacting with channel residues near the pore. uwyo.edu
Complementary mutagenesis studies on Kv channels have identified the channel residues that interact with dendrotoxins. These often involve residues in the pore region, including the loop connecting segments S5 and S6 (the P-loop or signature sequence TXGYGD). researchgate.netuwyo.edu
Data from site-directed mutagenesis studies on dendrotoxin K binding to rat cerebral cortex synaptic membranes illustrate the impact of specific mutations:
| Dendrotoxin K Mutation | Region | Effect on Binding Affinity (Relative Decrease) | Reference |
| K26A | β-turn | >> 100-fold | nih.govacs.org |
| W25A | β-turn | > 10-fold | nih.govacs.org |
| K24A | β-turn | 5-30-fold | nih.govacs.org |
| K28A | β-turn | 5-30-fold | nih.govacs.org |
| K3A | 3₁₀-helix | Equivalent to K6A | nih.govacs.org |
| K6A | 3₁₀-helix | Equivalent to K3A | nih.govacs.org |
| R52A | α-helix (C-terminus) | Similar to wild-type | nih.govacs.org |
| R53A | α-helix (C-terminus) | Similar to wild-type | nih.govacs.org |
Proteomics and Structural Biology Approaches in Toxin-Channel Complex Analysis
Proteomics and structural biology techniques are employed to identify and characterize the Kv channel subunits that interact with β-DTX and to determine the three-dimensional structure of toxin-channel complexes.
Proteomic approaches, such as affinity chromatography using immobilized dendrotoxins, can be used to purify dendrotoxin-binding proteins from biological membranes. Subsequent analysis, often involving mass spectrometry, helps identify the specific Kv channel α and potentially auxiliary β subunits that constitute the native toxin receptor. pnas.orgresearchgate.net
Structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and increasingly Cryo-Electron Microscopy (Cryo-EM), provide detailed insights into the molecular architecture of β-DTX and its complexes with Kv channels. researchgate.netnih.govnih.gov NMR spectroscopy has been used to determine the solution structure of dendrotoxin I, revealing potential binding sites. nih.gov While obtaining high-resolution structures of toxin-channel complexes can be challenging, these methods are crucial for understanding the precise interactions between toxin and channel residues at the atomic level, complementing data from mutagenesis studies and providing a basis for modeling toxin-channel interactions. researchgate.netuwyo.edunih.gov
Studies have shown that dendrotoxins are homologous to Kunitz-type serine protease inhibitors but have little or no anti-protease activity, indicating a divergence in function despite structural similarities. researchgate.netresearchgate.netwikipedia.orgtandfonline.com Structural analysis of dendrotoxins has revealed a conserved core structure with variations in surface residues that contribute to their distinct specificities for different Kv channel subtypes. wikipedia.orgtandfonline.com
Bioinformatic and Computational Modeling of this compound Interactions
Bioinformatic and computational approaches play a crucial role in understanding the complex interactions of neurotoxins like this compound (β-DTX) with their biological targets, primarily voltage-gated potassium channels (Kv channels). These methods complement experimental techniques by providing insights into the structural dynamics, binding interfaces, and energetic contributions of toxin-channel interactions at an atomic level.
Computational studies often begin with sequence analysis and structural prediction. β-DTX, like other dendrotoxins, is a small protein typically containing 57-60 amino acid residues cross-linked by three disulfide bridges. They share structural homology with Kunitz-type serine protease inhibitors, such as bovine pancreatic trypsin inhibitor (BPTI), although dendrotoxins primarily function as ion channel blockers rather than protease inhibitors. researchgate.nettandfonline.com Bioinformatic tools can predict secondary structure elements, identifying regions likely to form alpha-helices, beta-strands, or unstructured loops based on amino acid sequence preferences. mpg.de Homology modeling is frequently used to generate three-dimensional models of dendrotoxins or their complexes with channels when high-resolution experimental structures are unavailable or to study different conformational states. bioinformation.netgitlab.io The known structures of homologous proteins, such as BPTI or other dendrotoxin variants like alpha-dendrotoxin (B1179115) (α-DTX) or dendrotoxin-K (DTX-K), serve as templates for building these models. gitlab.ionih.gov
Protein-protein docking is another key computational method used to predict the likely binding orientation and pose of β-DTX on the surface of a potassium channel. nih.gov Docking algorithms explore various possible arrangements of the toxin and channel, scoring them based on shape complementarity, electrostatic interactions, and other factors. Coupled with experimental data, such as site-directed mutagenesis results, docking models can help identify the critical residues involved in the toxin-channel interface. nih.govuwyo.edu Studies on δ-dendrotoxin (a related dendrotoxin) binding to a ShaKv1.1 channel variant used docking and MD simulations to propose a model where the toxin interacts primarily with the N-terminal region and a turn of beta-sheets of the channel. nih.gov This model suggested that critical lysine (B10760008) and arginine residues on the toxin, such as Lys6, Lys3, and Arg10, play key roles by plugging into or interacting with the channel's selectivity filter and surrounding residues like Glu423 and Asp431 through electrostatic and nonpolar forces. nih.gov
Mutant cycle analysis, often informed by computational models, is used to assess the energetic coupling between specific amino acid residues at the toxin-channel interface. uwyo.edu By analyzing the change in binding affinity when pairs of residues (one on the toxin, one on the channel) are mutated, researchers can infer which residues are energetically coupled and likely to be in close contact in the bound complex. uwyo.edu These analyses, combined with structural models, help to refine the understanding of the interaction surface. For δ-dendrotoxin and a Shaker potassium channel variant, mutant cycle analysis helped define a triangular patch of seven amino acids on the toxin (Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26) as the interaction surface, contacting channel residues near the pore at positions 423, 425, 427, 431, and 449. uwyo.edu
Computational studies also investigate the electrostatic surface potential of both the toxin and the channel. Dendrotoxins typically have a net positive charge due to a high content of basic residues, which is crucial for their interaction with the negatively charged extracellular vestibule of potassium channels. tandfonline.comacs.orgnih.gov Electrostatic surface maps can visualize the distribution of charges and help explain the initial attraction and orientation of the toxin towards the channel binding site. tandfonline.comacs.org
While much of the detailed computational work has focused on other dendrotoxin variants like α-DTX, δ-dendrotoxin, and DTX-K due to their specific interactions with different Kv channel subtypes, the principles and methodologies applied are directly relevant to understanding β-DTX interactions. researchgate.netacs.org β-DTX is known to block voltage-sensitive K+ channels, and its B chain is structurally similar to dendrotoxins, suggesting a similar mechanism of interaction with the channel pore or surrounding vestibule. bioinformation.net Computational studies on related toxins and channels provide a framework for investigating the specific residues and structural features that govern β-DTX's affinity and selectivity for its target channels.
Detailed research findings from computational studies highlight the importance of specific residues and interaction types in dendrotoxin-channel binding.
Table 7.6.1: Key Interacting Residues in Dendrotoxin-Potassium Channel Complexes (Based on Computational and Experimental Data)
| Toxin Variant | Toxin Residues Involved in Interaction Surface | Channel Target (Example) | Channel Residues Involved in Interaction | Interaction Type(s) Highlighted by Modeling | Source(s) |
| δ-Dendrotoxin | Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26 | ShaKv1.1 variant | 423, 425, 427, 431, 449 | Electrostatic, nonpolar, salt-bridge | nih.govuwyo.edu |
| δ-Dendrotoxin | Lys6 | ShaKv1.1 variant | Selectivity filter | Plugging, side chain interaction | nih.gov |
| δ-Dendrotoxin | Lys3, Arg10 | ShaKv1.1 variant | Glu423, Asp431 | Polar, nonpolar, salt-bridge | nih.gov |
| DTX-K | K3, K6 (310-helix); K24, W25, K26, K28 (β-turn); R52, R53 (α-helix) | Neuronal K+ channels | Not specifically listed in source | Electrostatic (cluster of positive charges) | acs.org |
Note: This table summarizes findings from studies on related dendrotoxins, providing insights into the types of interactions likely relevant to this compound.
These computational studies, employing techniques such as molecular dynamics simulations, docking, sequence analysis, and homology modeling, provide valuable molecular-level understanding of how dendrotoxins, including by extension β-DTX, interact with potassium channels. They help to delineate the binding interface, identify crucial residues, and propose mechanisms of action, contributing significantly to the broader knowledge of toxin-channel interactions.
Evolutionary Biology and Comparative Toxinology
Phylogenetic Relationships within the Dendrotoxin Family
Dendrotoxins constitute a family of related proteins found in the venoms of Dendroaspis snakes. These toxins share structural homology and are considered to belong to the Kunitz-type serine protease inhibitor family researchgate.netwikipedia.org. The family includes several subtypes, such as alpha, beta, gamma, delta, and dendrotoxin K, which exhibit variations in their amino acid sequences wikipedia.org. These sequence differences contribute to their distinct pharmacological profiles and selectivity for different subtypes of voltage-gated potassium channels physiology.orgmdpi.com. While alpha- and delta-dendrotoxins have shown preferential blockade of inactivating voltage-gated K+ channels, beta- and gamma-dendrotoxins tend to preferentially block noninactivating subtypes, although this selectivity can decrease at higher concentrations physiology.org. Partial sequencing of beta- and gamma-dendrotoxins has been conducted, contributing to the understanding of their place within the family mdpi.com. The dendrotoxin family as a whole demonstrates specificity for one or more types of voltage-sensitive K+ channels physiology.org.
Divergence from Kunitz-Type Protease Inhibitor Ancestors
A key aspect of dendrotoxin evolution is their structural homology to Kunitz-type serine protease inhibitors, such as Bovine Pancreatic Trypsin Inhibitor (BPTI) researchgate.netwikipedia.org. Alpha-dendrotoxin (B1179115) and BPTI, for instance, share significant sequence identity and possess identical disulfide bond patterns wikipedia.org. Despite this structural similarity, dendrotoxins exhibit little to no measurable protease inhibitory activity, a function characteristic of their Kunitz ancestors researchgate.netwikipedia.orgacs.org. This functional divergence is believed to be a result of evolutionary adaptations involving changes in key amino acid residues and resulting structural differences that hinder the interactions necessary for protease inhibition wikipedia.org.
The evolutionary history of Kunitz-type molecules in animal venoms illustrates a shift from their ancestral role as protease inhibitors to potent neurotoxins that block ion channels scielo.br. This transition involved the loss of protease inhibitory function and the acquisition of the ability to block channels, including sodium and potassium channels scielo.br. These new functions appear to have originated independently in various animal lineages, including snakes scielo.br. Interestingly, some Kunitz peptides found in snake venom have been reported to retain a dual function, inhibiting both peptidases and potassium channels, potentially representing intermediate stages in this evolutionary process scielo.br. The diversification into isoforms with different biological activities is thought to have occurred through gene duplication and subsequent positive selection on the nucleotide sequences encoding Kunitz-type serine protease inhibitors benthamopen.com. The high structural resemblance between dendrotoxins and Kunitz-type inhibitors is a direct reflection of this shared evolutionary history, where a subset of these molecules evolved to lose protease inhibition while gaining the capacity to modulate ion channels scielo.br.
Convergent Evolution of Ion Channel Modulators in Animal Venoms
The evolution of toxins that target ion channels is a prominent theme in the study of animal venoms. Across diverse venomous lineages, including snakes, scorpions, spiders, cone snails, and sea anemones, toxins have convergently evolved to modulate ion channel function, serving crucial roles in prey capture and defense nih.gov. This convergent evolution has led to a remarkable structural diversity among these toxins, with different protein folds independently acquiring the ability to interact with similar ion channel targets researchgate.net.
Dendrotoxins, with their Kunitz-type fold, provide an example of this convergent evolution. While the Kunitz fold is characteristic of dendrotoxins from snakes, structurally similar Kunitz-type toxins that target ion channels have also been identified in phylogenetically distant venomous animals, such as scorpions, spiders, sea anemones, and cone snails nih.govresearchgate.netplos.orgplos.org. This indicates that the Kunitz structural scaffold has been independently recruited and adapted for ion channel modulation in different venom systems. This contrasts with other major families of potassium channel toxins, such as many scorpion toxins which possess a different structural fold, the CSalpha/beta fold (e.g., Charybdotoxin) nih.govplos.orguwyo.edu. The presence of different structural classes of toxins from unrelated animals that all target potassium channels highlights the power of convergent evolution in generating functional diversity in venoms researchgate.netplos.org.
Comparative Analysis with Other Potassium Channel Toxins
Beta-dendrotoxin's action as a potassium channel blocker can be compared to that of other toxins that target these channels. Within the dendrotoxin family, this compound, along with gamma-dendrotoxin, shows a preference for blocking noninactivating voltage-gated potassium channels physiology.org. This contrasts with alpha- and delta-dendrotoxins, which preferentially target rapidly or slowly inactivating Kv currents physiology.orgmdpi.com. Dendrotoxin K, another family member, exhibits high potency and selectivity for Kv1.1 channels researchgate.netnih.gov.
Dendrotoxins are known to bind near the pore entryway of voltage-gated potassium channels, and studies, particularly with delta-dendrotoxin, have identified a specific patch of amino acid residues involved in this interaction uwyo.edu. Positively charged residues play a significant role in the binding of dendrotoxins to their channel targets wikipedia.orgacs.orguwyo.edu.
Comparing dendrotoxins to potassium channel toxins from other animals reveals both similarities in function and differences in structure and origin. Charybdotoxin, a well-studied potassium channel toxin from scorpion venom (Leiurus quinquestriatus), blocks large conductance Ca2+-activated potassium channels and other K+ channels latoxan.comnih.gov. Structurally, Charybdotoxin is unrelated to the dendrotoxin family, possessing a different protein fold uwyo.edu. Despite this structural disparity, both toxin families achieve potassium channel blockade. Similarly, Tityustoxin K alpha from the Brazilian scorpion Tityus serrulatus blocks noninactivating voltage-gated K+ channels, functionally resembling beta- and gamma-dendrotoxins, yet originating from a different lineage of venomous animals physiology.org. Another example is Beta-bungarotoxin, a neurotoxin from Bungarus snakes. While also affecting potassium channels and potentially sharing a receptor with dendrotoxin, Beta-bungarotoxin belongs to the phospholipase A2 structural class, distinct from the Kunitz-type dendrotoxins mdpi.comnih.govfrontiersin.org. These comparisons underscore how convergent evolution has resulted in diverse toxin structures capable of modulating similar physiological targets across different venomous species.
Table 1: Comparative Properties of Selected Potassium Channel Toxins
| Compound Name | Source Organism | Structural Fold | Primary Target Specificity | PubChem CID |
| This compound | Dendroaspis species | Kunitz-type | Preferentially noninactivating voltage-gated K+ channels physiology.org | Not specified |
| Alpha-Dendrotoxin | Dendroaspis species | Kunitz-type | Kv1.1, Kv1.2, Kv1.6; Slowly inactivating Kv channels researchgate.netmdpi.com | 126843368 |
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | Bos taurus (Cow) | Kunitz-type | Serine proteases (e.g., Trypsin) wikipedia.org | 16129770 |
| Charybdotoxin | Leiurus quinquestriatus | CSalpha/beta | Large conductance Ca2+-activated K+ channels; other K+ channels latoxan.comnih.gov | 56842037 |
| Tityustoxin K alpha | Tityus serrulatus | Not specified** | Noninactivating voltage-gated K+ channels physiology.org | Not specified |
| Beta-Bungarotoxin | Bungarus species | Phospholipase A2 | Potassium channels (presynaptic) mdpi.comnih.gov | 6918318 |
*A specific PubChem CID for this compound or Tityustoxin K alpha was not found in the consulted sources. **While Tityustoxin K alpha is a scorpion toxin, its specific structural fold was not detailed in the consulted sources in the same way as Charybdotoxin or scorpion Kunitz toxins.
Table 2: Amino Acid Residues Involved in Dendrotoxin-Channel Interaction (Example: Delta-Dendrotoxin)
| Toxin Residue | Location on Toxin | Interacting Channel Residues (Shaker numbering) | Notes |
| Lys3 | N-terminus/3₁₀-helix | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Tyr4 | 3₁₀-helix | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Lys6 | 3₁₀-helix | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Leu7 | 3₁₀-helix | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Pro8 | 3₁₀-helix | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Arg10 | Loop | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu |
| Lys26 | Beta-hairpin | Near pore entryway uwyo.edu | Part of triangular interaction patch uwyo.edu; Functionally important acs.org |
| Trp25 | Beta-hairpin | Not specified | Functionally important for DTX-K binding acs.org |
| Lys24 | Beta-turn | Not specified | Functionally important for DTX-K binding acs.org |
| Lys28 | Beta-turn | Not specified | Functionally important for DTX-K binding acs.org |
*Note: This table focuses on residues identified as important for delta-dendrotoxin or DTX-K interaction with Kv channels based on mutagenesis studies. Specific interactions may vary slightly between different dendrotoxins and channel subtypes.
Preclinical Research Applications and Future Directions
Beta-Dendrotoxin as a Pharmacological Tool for Kv Channel Subtyping
This compound is a member of the dendrotoxin family, which are all recognized for their ability to block specific subtypes of voltage-gated potassium channels, particularly those within the Kv1 subfamily. nih.govstrath.ac.uk These channels are crucial for regulating neuronal excitability. The selectivity of different dendrotoxins for various Kv1 subtypes allows researchers to pharmacologically dissect the composition and function of these channels in different tissues.
While much of the research has focused on its counterparts, alpha-dendrotoxin (B1179115) and dendrotoxin K, this compound also exhibits a distinct profile of activity against Kv1 channels. nih.govstrath.ac.uk Studies have shown that this compound can inhibit certain Kv channels, and its differential affinity across subtypes makes it a useful tool for their classification. For instance, research on vascular smooth muscle cells demonstrated that this compound effectively inhibits a delayed rectifier K+ current, a function not observed with alpha-dendrotoxin. nih.gov This highlights its utility in distinguishing between different K+ channel subtypes.
Table 1: Comparative Inhibitory Activity of Dendrotoxins on Kv1 Channel Subtypes
| Toxin | Kv1.1 | Kv1.2 | Kv1.6 |
| Alpha-Dendrotoxin | High Affinity | High Affinity | High Affinity |
| This compound | Moderate Affinity | Moderate Affinity | Moderate Affinity |
| Dendrotoxin K | Very High Affinity | Low Affinity | Low Affinity |
This table provides a generalized comparison of the affinities of different dendrotoxins for key Kv1 channel subtypes based on available literature. Specific inhibitory constants (Ki or IC50 values) can vary between studies and experimental conditions.
Utility in Investigating Potassium Channel Roles in Physiological Processes
The selective blockade of Kv channels by this compound provides a powerful method for elucidating the physiological roles of these channels in a variety of cellular processes. By applying this compound and observing the resulting changes in cellular behavior, scientists can deduce the functions of the targeted potassium channels.
A key area of investigation is neuronal excitability. Dendrotoxins, by blocking specific K+ currents, can prolong the duration of action potentials, leading to an increase in neurotransmitter release at synaptic terminals. eurekaselect.comnih.gov This effect has been instrumental in demonstrating the critical role of Kv1 channels in regulating synaptic transmission. For example, studies have shown that dendrotoxins can enhance the release of acetylcholine (B1216132) at the neuromuscular junction. nih.gov
Furthermore, research on vascular smooth muscle cells has revealed that this compound inhibits a delayed rectifier K+ current, suggesting a role for these specific channels in the regulation of vascular tone. nih.gov The toxin's ability to differentiate between channel subtypes in these cells, where alpha-dendrotoxin had no effect, underscores its value in pinpointing the function of specific channel isoforms in non-neuronal tissues. nih.gov
Potential for Rational Design of Channel-Specific Modulators
The unique three-dimensional structure of this compound and its specific interaction with Kv channels make it an attractive scaffold for the rational design of novel, more selective, and potentially therapeutic ion channel modulators. The principle of rational drug design involves using the known structure of a ligand (like this compound) and its receptor (the Kv channel) to design new molecules with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. nih.govbenthamscience.com
By understanding the key amino acid residues in this compound that are responsible for its binding affinity and selectivity for specific Kv channel subtypes, researchers can create modified peptides or small molecules that mimic these interactions. nih.gov This structure-activity relationship information is crucial for designing drugs that can target specific Kv channels implicated in disease states. For example, dysregulation of Kv1 channels has been linked to neurological disorders such as epilepsy and autoimmune conditions like multiple sclerosis.
The development of channel-specific modulators based on the this compound template could lead to therapies with fewer side effects than existing drugs that often have broader activity. The goal is to create molecules that precisely target the desired channel subtype without affecting other essential ion channels in the body.
Emerging Research Avenues in this compound Toxinology
The field of toxinology is continually evolving, with new techniques and approaches shedding more light on the structure and function of toxins like this compound. Emerging research avenues are focused on several key areas:
High-Resolution Structural Studies: Advanced techniques such as cryo-electron microscopy (cryo-EM) are enabling researchers to visualize the interaction between toxins and their ion channel targets at an unprecedented level of detail. Obtaining a high-resolution structure of the this compound-Kv channel complex would provide invaluable insights for rational drug design.
Discovery of Novel Dendrotoxin Variants: Modern transcriptomic and proteomic approaches applied to snake venoms are leading to the discovery of new and uncharacterized dendrotoxin variants. These novel toxins may possess unique selectivities for different Kv channel subtypes, further expanding the pharmacological toolbox for studying these channels.
Engineering Enhanced Selectivity: Through techniques like site-directed mutagenesis, researchers are actively working to engineer dendrotoxins with even greater selectivity for specific Kv channel subtypes. benthamscience.com By modifying key amino acid residues, it may be possible to create variants of this compound that can distinguish between very closely related channel isoforms.
Therapeutic Applications: While still in the preclinical stage, the potential therapeutic applications of dendrotoxin-based molecules are an active area of research. This includes the development of therapies for channelopathies, autoimmune disorders, and certain types of cancer where Kv channels are overexpressed.
These emerging avenues of research promise to further unlock the potential of this compound and related toxins, not only as indispensable research tools but also as starting points for the development of a new generation of targeted therapeutics.
Q & A
Q. How is β-dendrotoxin detected and quantified in biological samples, and what validation steps are required?
Methodological Answer: Detection typically involves immunoassays (e.g., ELISA) or functional assays measuring potassium channel inhibition. Quantification can be achieved via the Bradford protein assay , but this requires validation with a standard curve specific to β-dendrotoxin due to potential interference from other proteins. For functional assays, patch-clamp electrophysiology is used to measure ion channel activity, with data normalized to control conditions. Researchers must validate antibody specificity (via Western blotting with knockout controls) and ensure assay linearity across expected concentration ranges.
Q. What experimental controls are critical when assessing β-dendrotoxin’s effects on neuronal excitability?
Methodological Answer: Key controls include:
- Negative controls: Neuronal cultures treated with vehicle (e.g., PBS) or scrambled peptide.
- Positive controls: Cells exposed to known potassium channel blockers (e.g., tetraethylammonium).
- Blinding: Experimenters should be blinded to treatment groups to minimize bias in data collection .
- Dose-response validation: Multiple concentrations of β-dendrotoxin should be tested to establish EC50/IC50 values. Data must be replicated across ≥3 biological replicates to confirm reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ion channel selectivity of β-dendrotoxin across studies?
Methodological Answer: Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary neurons) or assay conditions. A systematic approach includes:
- Meta-analysis: Compile data from published studies into an evidence table (Table 1) to compare methodologies, channel subtypes tested, and experimental conditions .
- Controlled replication: Repeat key experiments using standardized protocols (e.g., identical cell lines, buffer compositions, and temperature) .
- Contradiction mapping: Use tools like the FINER framework to evaluate if conflicting studies address Feasible, Novel, and Ethically sound questions .
Q. Table 1. Evidence Table for β-Dendrotoxin Selectivity Studies
| Study | Channel Subtype | Model System | Key Findings | Confounding Factors |
|---|---|---|---|---|
| A | Kv1.1 | HEK293 | IC50 = 10 nM | High endotoxin levels |
| B | Kv1.2 | Primary neurons | No inhibition | Low temperature (22°C) |
Q. What strategies ensure reproducibility in β-dendrotoxin purification protocols?
Methodological Answer: Reproducibility requires:
- Endotoxin testing: Validate purity using the Limulus Amebocyte Lysate (LAL) assay, as endotoxins can confound in vivo results .
- Protocol granularity: Document buffer pH, column temperatures, and centrifugation speeds. For example, a 0.22-µm filtration step is critical to remove aggregates .
- Batch consistency: Compare activity across multiple purification batches via functional assays and statistical tests (e.g., ANOVA).
Q. How should researchers design multi-method studies to explore β-dendrotoxin’s mechanism of action?
Methodological Answer: A tiered approach is recommended:
In silico modeling: Predict binding interfaces between β-dendrotoxin and potassium channels using molecular docking software.
In vitro validation: Test predictions with mutagenesis (e.g., alanine-scanning) and surface plasmon resonance (SPR) to quantify binding kinetics.
In vivo corroboration: Use transgenic animal models lacking specific channel subtypes to isolate β-dendrotoxin’s effects .
Ensure methodological alignment by cross-referencing results at each stage (e.g., SPR data should correlate with in vivo efficacy) .
Data Analysis & Interpretation
Q. What statistical models are appropriate for analyzing β-dendrotoxin dose-response data with high variability?
Methodological Answer:
- Non-linear regression: Fit data to a sigmoidal curve (e.g., Hill equation) to estimate EC50 and Hill coefficient.
- Robust regression: Use iteratively reweighted least squares to minimize outlier effects.
- Bayesian hierarchical modeling: Account for variability across experimental batches by treating batch effects as random variables .
Q. How can researchers ethically address discrepancies between in vitro and in vivo β-dendrotoxin efficacy?
Methodological Answer:
- Transparent reporting: Clearly state limitations (e.g., in vitro models may lack blood-brain barrier components).
- Ethical frameworks: Apply the PICO (Population, Intervention, Comparison, Outcome) model to refine hypotheses without overextending conclusions .
- Multi-scale integration: Combine in vitro data with pharmacokinetic modeling to predict in vivo outcomes, reducing animal use .
Contradiction & Synthesis
Q. What systematic review practices mitigate bias when synthesizing β-dendrotoxin literature?
Methodological Answer:
- PRISMA guidelines: Follow a structured flowchart to document study inclusion/exclusion criteria .
- Critical appraisal: Use tools like the Cochrane Risk of Bias Assessment to evaluate study quality .
- Contradiction logs: Track unresolved conflicts (e.g., "Study X reports Kv1.1 inhibition, but Study Y does not") and propose hypotheses for follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
